molecular formula C30H30N2O6 B3032519 2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-((benzyloxy)carbonyl)pyrrolidin-2-yl)methyl)amino)acetic acid CAS No. 2102408-77-3

2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-((benzyloxy)carbonyl)pyrrolidin-2-yl)methyl)amino)acetic acid

Cat. No.: B3032519
CAS No.: 2102408-77-3
M. Wt: 514.6
InChI Key: IJKPBMCFDYAAFJ-UHFFFAOYSA-N
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Description

2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-((benzyloxy)carbonyl)pyrrolidin-2-yl)methyl)amino)acetic acid is a useful research compound. Its molecular formula is C30H30N2O6 and its molecular weight is 514.6. The purity is usually 95%.
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Biological Activity

The compound 2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-((benzyloxy)carbonyl)pyrrolidin-2-yl)methyl)amino)acetic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₃₂H₃₃N₃O₄
  • Molecular Weight : 523.63 g/mol
  • CAS Number : Not specified
  • Purity : 97%+
  • Appearance : Colorless solid
  • Solubility : Soluble in DMF and CH₂Cl₂

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets. The fluorenyl group enhances lipophilicity, allowing for better membrane permeability and interaction with hydrophobic pockets in proteins. The pyrrolidine moiety can form hydrogen bonds with amino acid residues, modulating the activity of enzymes or receptors involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For instance, the presence of the benzyloxycarbonyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic processes. This inhibition could lead to therapeutic effects in conditions such as cancer and fibrosis .

Anti-inflammatory Properties

Compounds related to this structure have shown potential anti-inflammatory effects. The interaction of the fluorenyl group with inflammatory mediators may reduce inflammation markers, suggesting that this compound could be beneficial in treating inflammatory diseases .

Anticancer Activity

The unique combination of functional groups suggests potential applications in cancer therapy. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound might also possess anticancer properties .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating the inhibitory effects of structurally related compounds on liver fibrosis showed that certain derivatives significantly reduced collagen production in LX-2 cells, a model for hepatic stellate cells .
    • Another investigation highlighted the compound's ability to modulate TGFβ1 signaling pathways, which are crucial in fibrosis development .
  • Safety Profile :
    • The cytotoxicity of related compounds was assessed using the SRB assay, revealing a favorable safety profile with high selectivity indices (SI), indicating low toxicity at effective doses .

Comparative Analysis Table

PropertyCompound ACompound BThis compound
Molecular Weight500 g/mol510 g/mol523.63 g/mol
SolubilityDMFDMSODMF, CH₂Cl₂
Enzyme InhibitionModerateHighPotentially high
Anti-inflammatory ActivityYesYesPotentially yes
Anticancer ActivityModerateHighPotentially high

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O6/c33-28(34)18-31(17-22-11-8-16-32(22)30(36)37-19-21-9-2-1-3-10-21)29(35)38-20-27-25-14-6-4-12-23(25)24-13-5-7-15-26(24)27/h1-7,9-10,12-15,22,27H,8,11,16-20H2,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKPBMCFDYAAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501104896
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(carboxymethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501104896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102408-77-3
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(carboxymethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102408-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(carboxymethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501104896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-((benzyloxy)carbonyl)pyrrolidin-2-yl)methyl)amino)acetic acid
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-((benzyloxy)carbonyl)pyrrolidin-2-yl)methyl)amino)acetic acid
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-((benzyloxy)carbonyl)pyrrolidin-2-yl)methyl)amino)acetic acid
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-((benzyloxy)carbonyl)pyrrolidin-2-yl)methyl)amino)acetic acid
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-((benzyloxy)carbonyl)pyrrolidin-2-yl)methyl)amino)acetic acid
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-((benzyloxy)carbonyl)pyrrolidin-2-yl)methyl)amino)acetic acid

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